molecular formula C14H17N3O B025323 ent-Frovatriptan CAS No. 158930-18-8

ent-Frovatriptan

カタログ番号: B025323
CAS番号: 158930-18-8
分子量: 243.3 g/mol
InChIキー: XPSQPHWEGNHMSK-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-Frovatriptan (CAS 158930-18-8) is the S-enantiomer of Frovatriptan, a selective serotonin 5-HT1B/1D receptor agonist. Its molecular formula is C14H17N3O, with a molecular weight of 243.3 g/mol . Structurally, it belongs to the triptan class, characterized by a carbazole backbone substituted with a methylamino group and a carboxamide moiety. Unlike its R-enantiomer (Frovatriptan), which is clinically used for acute migraine treatment, this compound is primarily employed in research settings, including pharmaceutical quality testing and receptor-binding studies .

準備方法

Chiral Resolution of Racemic Frovatriptan Using Di-p-Toluoyl-D-Tartaric Acid (DPTTA)

Synthesis of Racemic Frovatriptan

The foundational step in ent-Frovatriptan preparation involves synthesizing racemic Frovatriptan. As detailed in WO2012147020A1, this begins with the condensation of 4-cyanophenylhydrazine hydrochloride and 4-benzyloxycyclohexanone in acetic acid, yielding 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole . Subsequent hydrolysis with sodium hydroxide generates 3-hydroxy-6-cyano-tetrahydrocarbazole, which undergoes tosylation with tosyl chloride in pyridine . Tosyl group displacement with methylamine at 100°C produces 3-methylamino-6-cyano-tetrahydrocarbazole, followed by N-protection with tert-butyloxycarbonyl (Boc) and oxidation with hydrogen peroxide to yield racemic Frovatriptan .

Key Reaction Conditions

  • Tosylation: Pyridine, 0–5°C, 12 hours.

  • Methylamine displacement: Sealed tube, 100°C, 24 hours.

  • Oxidation: Hydrogen peroxide (30%), room temperature, 48 hours.

Crystallization of Racemic Frovatriptan Free Base

Prior resolution methods relied on chromatographic purification, which is impractical for industrial-scale production. The improved process isolates racemic Frovatriptan as a crystalline solid by treating the crude product with organic solvents such as ethyl acetate, acetone, or cyclohexane . For example, dissolving racemic Frovatriptan hydrochloride in water, adjusting the pH to 10.5 with sodium hydroxide, and extracting with tetrahydrofuran (THF) followed by solvent distillation yields a solid with a melting point of 208–211°C .

Advantages Over Prior Art

  • Eliminates column chromatography, reducing time and cost.

  • Achieves >99% chemical purity (HPLC) with ≤0.1% 4-carboxamidophenylhydrazine impurity .

Enantiomeric Resolution Using DPTTA

Racemic Frovatriptan is resolved using DPTTA, a chiral tartaric acid derivative. A mixture of racemic Frovatriptan (10 g) and DPTTA (16.6 g) in methanol/isopropanol (1:1) is heated to 65–70°C, cooled, and filtered to isolate the diastereomeric salt . Recrystallization from methanol/water enhances enantiomeric purity to >98% .

Critical Parameters

  • Solvent ratio: Methanol/isopropanol (1:1) optimizes salt solubility.

  • Temperature: Cooling to 10–15°C ensures high yield (85–90%).

Conversion to this compound Succinate

The DPTTA salt is treated with sodium hydroxide in water/butanol to liberate the free base, which is subsequently reacted with succinic acid in methanol/water to form this compound succinate monohydrate .

Purity Metrics

  • Chiral purity: >99.5% ee (HPLC with chiral column).

  • Melting point: 224–226°C (DPTTA salt); 208–211°C (free base) .

Alternative Resolution via (3,5-Dinitrobenzoyl)Phenylglycine

Diastereomeric Salt Formation

EP2816030A1 discloses a resolution method using (3,5-dinitrobenzoyl)phenylglycine as the resolving agent . Racemic Frovatriptan is combined with the chiral acid in acetone, heated to reflux, and cooled to precipitate the diastereomeric salt .

Performance Comparison

  • Enantiomeric excess: 97–99% ee after single recrystallization.

  • Solvent efficiency: Acetone provides superior yield (78%) compared to ethanol or THF .

Advantages and Limitations

  • Cost : (3,5-Dinitrobenzoyl)phenylglycine is more expensive than DPTTA.

  • Scalability : Requires tighter temperature control during crystallization.

Chiral Pool Synthesis Using Imidazole Derivatives

Imidazole as a Chiral Selector

CymitQuimica’s process synthesizes this compound via imidazole-mediated asymmetric induction . Starting with benzaldehyde and ammonia, imidazole is generated in situ and acts as a chiral template during the cyclization of 3-methylamino-6-cyano-tetrahydrocarbazole .

Reaction Overview

  • Imidazole synthesis: Benzaldehyde + NH₃ → Imidazole (60–70% yield).

  • Cyclization: Imidazole directs stereochemistry, yielding this compound with 85% ee .

Challenges in Industrial Application

  • Yield : Lower enantiomeric purity compared to resolution methods.

  • Complexity : Requires precise stoichiometric control of imidazole.

Comparative Analysis of Preparation Methods

Parameter DPTTA Resolution (3,5-DNB)PG Resolution Imidazole Synthesis
Enantiomeric Excess (%)>9897–9985
ScalabilityHighModerateLow
Cost EfficiencyHighLowModerate
Key SolventMethanol/IPAAcetoneBenzaldehyde
Industrial AdoptionWidespreadLimitedExperimental

化学反応の分析

Types of Reactions: ent-Frovatriptan undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

科学的研究の応用

ent-Frovatriptan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of triptans and their interactions with various reagents.

    Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.

    Medicine: Primarily used for the treatment of migraines, with ongoing research into its efficacy and safety for other neurological conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用機序

The mechanism of action of ent-Frovatriptan involves its selective agonism of the 5-HT1B and 5-HT1D receptors in cranial arteries. This leads to vasoconstriction and a reduction in sterile inflammation associated with antidromic neuronal transmission. By narrowing the blood vessels around the brain, this compound alleviates the pain associated with migraines .

類似化合物との比較

Comparison with Frovatriptan (Enantiomeric Pair)

The R-enantiomer, Frovatriptan (CAS 158747-02-5), is therapeutically active, while ent-Frovatriptan serves as its stereochemical counterpart. Key distinctions include:

Parameter This compound (S-form) Frovatriptan (R-form)
CAS Number 158930-18-8 158747-02-5
Receptor Affinity Lower 5-HT1B/1D binding affinity (inferred) High selectivity for 5-HT1B/1D receptors
Therapeutic Use Research/quality control Acute migraine treatment
Half-Life Not clinically established ~26 hours (longest among triptans)
Bioavailability Data unavailable 20–30%

The enantiomeric divergence underscores the critical role of stereochemistry in drug efficacy. Frovatriptan’s prolonged half-life contributes to sustained migraine relief, whereas this compound’s pharmacological profile remains understudied .

Comparison with Other Triptans

Triptans share a common mechanism (5-HT1B/1D agonism) but differ in pharmacokinetics and clinical performance:

Compound CAS Number Half-Life (h) Bioavailability Key Clinical Features
Eletriptan 143322-58-1 4–5 50% Rapid onset; CYP3A4 metabolism
Rizatriptan 145202-66-0 2–3 40–50% Fast absorption; tablet/wafers
Sumatriptan 103628-46-2 2 14–17% First triptan; available as injection
Frovatriptan 158747-02-5 26 20–30% Longest half-life; fewer recurrences

Key Findings :

  • Eletriptan : Demonstrates robust efficacy in comparative trials, with a 68% pain-relief rate at 2 hours .
  • Rizatriptan : Superior to placebo in 70% of patients but associated with higher dizziness rates .
  • This compound : Lacks clinical data but serves as a reference standard for analytical testing .

Comparison with Structurally Related Compounds

Metabolites and Derivatives

  • Desmethyl Frovatriptan : A primary metabolite with reduced receptor activity; used in pharmacokinetic studies .
  • N-Demethyl Frovatriptan: Lacks the methylamino group, diminishing 5-HT receptor binding .

Non-Triptan Serotonergic Agonists

  • Rimegepant (Nurtec ODT) : A gepant-class drug (CALCRL antagonist) with comparable efficacy to Rizatriptan but fewer cardiovascular side effects .

Research Findings and Clinical Implications

Pharmacokinetic Studies

  • This compound : Used in chiral separations to validate Frovatriptan’s purity .

生物活性

ent-Frovatriptan is a deuterium-labeled derivative of frovatriptan, a medication primarily used for the treatment of migraines. As a serotonin receptor agonist, it specifically targets the 5-HT1B and 5-HT1D receptors, which play crucial roles in the modulation of migraine symptoms through vasoconstriction and inhibition of neurogenic inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical findings.

This compound acts as an agonist at the serotonin 5-HT1B and 5-HT1D receptors. Upon binding to these receptors, it induces vasoconstriction in cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP). This dual action helps alleviate migraine symptoms effectively. The succinate moiety in this compound enhances its solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacological Properties

The pharmacological profile of this compound is similar to that of its parent compound frovatriptan. Key properties include:

  • Binding Affinity : this compound exhibits a high binding affinity for the 5-HT1B receptor, approximately four times higher than sumatriptan, making it one of the most potent agonists in this class .
  • Selectivity : It shows higher selectivity for cerebral vasculature compared to coronary vasculature, minimizing potential cardiovascular side effects .
  • Efficacy : Clinical studies indicate that this compound is effective in both acute treatment and prophylaxis of migraines, particularly menstrual migraines .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics relevant to its clinical use:

ParameterValue
Half-life Approximately 26 hours
Oral Bioavailability 22%–30%
Time to Peak Concentration 2–3 hours
Metabolism Hepatic via CYP 1A2
Renal Clearance Approximately 40%

This compound's half-life is notably longer than other triptans, allowing for less frequent dosing. Its pharmacokinetics are not significantly affected by age or mild-to-moderate hepatic impairment, making it suitable for a wide range of patients .

Clinical Findings

Clinical studies have demonstrated the effectiveness and tolerability of this compound in various patient populations. Notable findings include:

  • Efficacy in Acute Treatment : A study reported that patients experienced significant improvement in migraine symptoms when treated with this compound compared to traditional therapies .
  • Tolerability : Patients generally rated this compound higher in terms of tolerability compared to previous triptans, suggesting a favorable side effect profile .
  • Case Studies : Several case reports highlight successful outcomes with this compound administration in patients with chronic migraines who had unresponsive episodes to other treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for ent-Frovatriptan, and how can researchers validate the enantiomeric purity of the compound?

  • Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution techniques. To validate enantiomeric purity, use chiral HPLC (High-Performance Liquid Chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with known standards. Polarimetry or circular dichroism (CD) spectroscopy can confirm optical activity . Ensure purity ≥98% via NMR (Nuclear Magnetic Resonance) integration and mass spectrometry (MS) for molecular weight confirmation .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation of this compound’s serotonin receptor binding affinity?

  • Methodological Answer: Use radioligand binding assays (e.g., 5-HT1B/1D_{1B/1D} receptors) with transfected HEK293 cells. Competitive binding experiments should include reference agonists (e.g., sumatriptan) to calculate IC50_{50} values. Normalize data to control (untransfected cells) to exclude nonspecific binding. Report results as mean ± SEM from ≥3 independent experiments .

Q. How should researchers design pharmacokinetic studies to assess this compound’s bioavailability in animal models?

  • Methodological Answer: Administer this compound via oral and intravenous routes in rodents (e.g., Sprague-Dawley rats). Collect plasma samples at predefined intervals (0.5, 1, 2, 4, 8, 12h) and quantify drug levels using LC-MS/MS. Calculate AUC (Area Under the Curve), Cmax_{max}, and Tmax_{max} for bioavailability comparisons. Include a crossover design to minimize inter-subject variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in chronic migraine models be resolved?

  • Methodological Answer: Conduct a meta-analysis of preclinical studies, focusing on variables like dosing regimen (acute vs. chronic), animal strain, and migraine induction method (e.g., nitroglycerin vs. cortical spreading depression). Use statistical tools (e.g., random-effects model) to quantify heterogeneity. Validate findings with in vivo electrophysiology to measure trigeminal nerve activation post-administration .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration for enhanced CNS targeting?

  • Methodological Answer: Modify molecular structure via prodrug design (e.g., esterification of the primary amine) to increase lipophilicity. Assess BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) or in situ brain perfusion in rodents. Compare logP values and P-gp efflux ratios to parent compound. Validate with microdialysis in rodent brains post-dosing .

Q. How do researchers evaluate this compound’s long-term safety profile in genetic toxicology assays?

  • Methodological Answer: Perform Ames tests (bacterial reverse mutation assay) with Salmonella strains TA98 and TA100, including metabolic activation (S9 fraction). For mammalian systems, use micronucleus assays in human lymphocytes or in vivo rodent micronucleus tests. Dose ranges should exceed therapeutic plasma levels by 10-fold. Include positive controls (e.g., ethyl methanesulfonate) and negative controls (vehicle) .

Q. Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Fit data to a sigmoidal dose-response model (variable slope) using nonlinear regression (e.g., GraphPad Prism). Report EC50_{50}/ED50_{50} values with 95% confidence intervals. For multi-group comparisons, apply ANOVA with post-hoc Tukey correction. Include power analysis a priori to determine sample size .

Q. How can researchers leverage public databases to contextualize this compound’s pharmacological data?

  • Methodological Answer: Cross-reference with ChEMBL for binding affinity data, PubChem for structural analogs, and ClinicalTrials.gov for ongoing trials. Use STRING or KEGG pathways to map serotonin receptor interactions. Validate findings against species-specific pharmacokinetic data in LactMed or IARC monographs .

Q. Data Presentation Guidelines

Q. What tabular formats are recommended for summarizing this compound’s pharmacokinetic parameters?

  • Example Table:

ParameterIntravenous (Mean ± SD)Oral (Mean ± SD)
AUC0_{0-∞} (ng·h/mL)450 ± 50220 ± 30
Cmax_{max} (ng/mL)600 ± 70150 ± 20
Tmax_{max} (h)0.52.0
  • Source: Data derived from rodent studies (n=8/group) .

特性

IUPAC Name

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422821
Record name ent-Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-18-8
Record name (S)-Frovatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158930-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。